molecular formula C24H34N4O5S B2490674 N,N-diethyl-2-(3-((4-(morpholine-4-carbonyl)cyclohexyl)methyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide CAS No. 941893-66-9

N,N-diethyl-2-(3-((4-(morpholine-4-carbonyl)cyclohexyl)methyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide

Cat. No. B2490674
CAS RN: 941893-66-9
M. Wt: 490.62
InChI Key: YQLKZVUCWQNTLG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of derivatives related to N,N-diethyl-2-(3-((4-(morpholine-4-carbonyl)cyclohexyl)methyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide involves a multi-step process that includes condensation reactions, chlorination, and nucleophilic substitution. A study by Lei et al. (2017) outlines a green synthetic method for a closely related compound, demonstrating the use of commercially available starting materials and achieving a total yield of 43% through three steps (Lei, Wang, Xiong, & Lan, 2017).

Molecular Structure Analysis

The molecular structure of such compounds is characterized by the presence of a thieno[3,2-d]pyrimidin-1(2H)-yl)acetamide core, which is crucial for their biological activity. The X-ray crystal structures of similar compounds reveal folded conformations and intramolecular hydrogen bonds that stabilize their structures, providing insights into their interactions with biological targets (Subasri et al., 2016).

Chemical Reactions and Properties

Compounds of this class can undergo various chemical reactions, including cyclocondensation and reactions with CH acids to yield derivatives with significant biological activities. For example, Dyachenko (2005) reported the synthesis of 4-(cyclohex-3-enyl)-substituted 4H-chromenes and other derivatives via cyclocondensation, highlighting the chemical versatility of the core structure (Dyachenko, 2005).

Physical Properties Analysis

The physical properties of these compounds, such as solubility and crystallinity, play a crucial role in their application and effectiveness in various scientific studies. The insertion of specific functional groups can significantly enhance their aqueous solubility and oral absorption, as seen in the discovery of water-soluble derivatives with potent biological activities (Shibuya et al., 2018).

Chemical Properties Analysis

The chemical properties, including reactivity and stability, are influenced by the compound's structure. Studies have shown that the introduction of certain substituents can lead to compounds with enhanced biological activities, demonstrating the importance of chemical modification in optimizing the properties of these compounds for scientific research (Gangjee et al., 2008).

Scientific Research Applications

Scientific Research Applications

Pyrimidine Derivatives in Drug Discovery

Pyrimidine, a fundamental structure within this compound, is a crucial scaffold in medicinal chemistry, often associated with antitumor, antiviral, and anti-inflammatory properties. Research on pyrimidine derivatives, such as the study of new tetrahydro[1,3]oxazinothieno[2,3-c]isoquinoline and its pyrimidine derivatives, highlights the importance of these structures in designing compounds with potential pharmacological activities (Zaki, Radwan, & El-Dean, 2017).

Morpholine Compounds and Their Biological Significance

Morpholine derivatives are known for their role in pharmaceuticals, exhibiting various biological activities. The synthesis of 4-(Thieno[3,2-d]pyrimidin-4-yl)morpholine derivatives, for example, has been shown to inhibit tumor necrosis factor alpha and nitric oxide, demonstrating the therapeutic potential of such compounds (Lei, Wang, Xiong, & Lan, 2017).

Potential Antimicrobial Applications

Compounds with pyrimidine-triazole derivatives, synthesized from morpholin-3-one molecules, have been investigated for their antimicrobial properties against selected bacterial and fungal strains, indicating a possible application area for similar complex compounds (Majithiya & Bheshdadia, 2022).

Chemical Synthesis and Ring Transformations

The complex structure of this compound suggests its potential use in chemical synthesis, particularly in ring transformations and the creation of novel heterocyclic compounds. Studies on pyridine and pyrimidine ring syntheses from related compounds underline the chemical versatility and potential for creating diverse chemical entities (Ratemi, Namdev, & Gibson, 1993).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s being used as a drug, the mechanism of action would depend on the specific biological target of the drug .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties. For example, if the compound is highly reactive, it could pose a risk of chemical burns or fire .

Future Directions

Future research on this compound could involve further exploration of its synthesis, as well as studies to determine its physical and chemical properties, its reactivity, and potential uses .

properties

IUPAC Name

N,N-diethyl-2-[3-[[4-(morpholine-4-carbonyl)cyclohexyl]methyl]-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H34N4O5S/c1-3-25(4-2)20(29)16-27-19-9-14-34-21(19)23(31)28(24(27)32)15-17-5-7-18(8-6-17)22(30)26-10-12-33-13-11-26/h9,14,17-18H,3-8,10-13,15-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQLKZVUCWQNTLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)CN1C2=C(C(=O)N(C1=O)CC3CCC(CC3)C(=O)N4CCOCC4)SC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H34N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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